molecular formula C8H8N4O2 B061946 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid CAS No. 175137-58-3

4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid

Cat. No. B061946
CAS RN: 175137-58-3
M. Wt: 192.17 g/mol
InChI Key: JFCXJLMOHOXSTO-UHFFFAOYSA-N
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Description

4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid is a compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines, which are known for their versatile pharmacologic action and applications in various fields of chemistry and medicine.

Synthesis Analysis

  • The synthesis of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates involves ANRORC rearrangement followed by N-formylation (Ledenyova et al., 2018).
  • Synthesis of 7-amino-3-tert-butyl-8-(2H-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-one from sodium azide and 7-amino-3-tert-butyl-4-oxo-4,6dihydropyrazolo[5,1-с][1,2,4]triazine-8-carbonitrile is reported (Mironovich & Shcherbinin, 2014).

Molecular Structure Analysis

  • X-ray analysis confirmed the structure of some pyrazolo[5,1-c][1,2,4]triazine derivatives (Mojzych et al., 2005).

Chemical Reactions and Properties

  • The reactivity of 7-amino-3-tert-butyl-8-(2Н-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]triazin-4(6Н)-one under the action of various agents has been studied (Mironovich & Shcherbinin, 2014).

Physical Properties Analysis

  • The physical properties of these compounds can be deduced from their molecular structures, such as crystallography and spectral data (Mojzych et al., 2005).

Chemical Properties Analysis

Scientific Research Applications

  • Reactivity Studies : Mironovich and Shcherbinin (2014) explored the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, showing that these compounds can undergo acylation reactions to form corresponding amides, which are white crystalline substances melting with decomposition (Mironovich & Shcherbinin, 2014).

  • ANRORC Rearrangement in Synthesis : Ledenyova et al. (2018) studied the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, involving ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation. This process yielded formamides whose structure was confirmed by X-ray analysis (Ledenyova et al., 2018).

  • Synthesis of Halo-Substituted Derivatives : Ivanov et al. (2017) developed a method for synthesizing ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates with halo substituents. They also proposed a mild decarboxylation method, leading to novel halo-substituted pyrazolo[5,1-c][1,2,4]triazines (Ivanov et al., 2017).

  • Synthesis of Nitro(Dinitro)pyrazolo Derivatives : Ivanov (2021) prepared 3-tert-Butyl-8-nitro-7-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones by nitration of the corresponding 7-R-substituted 8-carboxylic acids. These compounds were synthesized by diazotization of 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazin-8-carboxylic acid (Ivanov, 2021).

  • Antibacterial and Mosquito-Larvicidal Properties : Castelino et al. (2014) synthesized novel thiadiazolotriazin-4-ones with potential mosquito-larvicidal and antibacterial activities. These compounds exhibited moderate activity against malaria vectors and showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative species (Castelino et al., 2014).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-3-6-9-10-7(8(13)14)5(2)12(6)11-4/h3H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCXJLMOHOXSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(N=NC2=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380924
Record name 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid

CAS RN

175137-58-3
Record name 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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